(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a chiral compound with a unique structure that includes an indene backbone, a bromine substituent, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves several steps:
Bromination: The starting material, 1H-indene, undergoes bromination to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 1-position.
Esterification: The final step involves esterification to form the methyl ester of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine substituent can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding indene derivative without the bromine atom.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.
1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the methyl ester group, leading to different reactivity and solubility.
5-bromo-2,3-dihydro-1H-indene-1-carboxylate: Lacks the amino group, affecting its ability to form hydrogen bonds.
Uniqueness
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its chiral nature and the presence of both amino and bromine substituents. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-4-7-6-8(12)2-3-9(7)11/h2-3,6H,4-5,13H2,1H3/t11-/m0/s1 |
InChI Key |
MSBICMSSBXECNL-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCC2=C1C=CC(=C2)Br)N |
Canonical SMILES |
COC(=O)C1(CCC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.